molecular formula C7H7BrN2 B12339618 [(4-Bromophenyl)methylidene]hydrazine

[(4-Bromophenyl)methylidene]hydrazine

Cat. No.: B12339618
M. Wt: 199.05 g/mol
InChI Key: BAJBVTWTYVBTIL-BJMVGYQFSA-N
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Description

. It is a derivative of hydrazine and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromophenyl)methylidene]hydrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of arylamine followed by reduction using sodium metabisulfite under controlled temperature and pH conditions . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromophenyl)methylidene]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

[(4-Bromophenyl)methylidene]hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Bromophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. The bromine atom enhances the compound’s reactivity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Bromophenyl)methylidene]hydrazine is unique due to its specific structure, which combines the reactivity of the hydrazone group with the electron-withdrawing effects of the bromine atom. This combination makes it a valuable reagent in various chemical syntheses and research applications.

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

(E)-(4-bromophenyl)methylidenehydrazine

InChI

InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+

InChI Key

BAJBVTWTYVBTIL-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N)Br

Canonical SMILES

C1=CC(=CC=C1C=NN)Br

Origin of Product

United States

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